Ferric hydroxide

Übersicht

Beschreibung

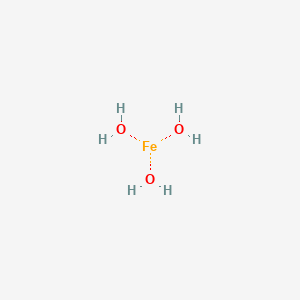

Ferric hydroxide, also known as iron(III) hydroxide, is a chemical compound with the formula Fe(OH)₃. It is commonly recognized as a yellowish-brown or reddish-brown precipitate. This compound is practically insoluble in water but dissolves readily in acids to produce iron(III) salts. This compound naturally occurs in the environment as the mineral goethite and is a primary component in the formation of rust when iron reacts with water and oxygen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferric hydroxide is most commonly synthesized in the laboratory by adding a solution of an iron(III) salt, such as iron(III) chloride or iron(III) nitrate, to a strong base like sodium hydroxide. The reaction is as follows: [ \text{Fe}^{3+} + 3\text{OH}^- \rightarrow \text{Fe(OH)}_3 ] This process results in the formation of a precipitate of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced by the hydrolysis of ferric chloride with boiling water. The reaction is: [ \text{FeCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Fe(OH)}_3 + 3\text{HCl} ] The hydrochloric acid formed during the hydrolysis must be removed through dialysis to stabilize the this compound sol .

Analyse Chemischer Reaktionen

Types of Reactions: Ferric hydroxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form iron(III) oxide (Fe₂O₃).

Reduction: It can be reduced to iron(II) hydroxide (Fe(OH)₂) under certain conditions.

Substitution: this compound can react with acids to form iron(III) salts and water.

Common Reagents and Conditions:

Oxidation: Exposure to air or other oxidizing agents.

Reduction: Reaction with reducing agents such as hydrogen gas.

Substitution: Reaction with acids like hydrochloric acid.

Major Products:

Oxidation: Iron(III) oxide (Fe₂O₃).

Reduction: Iron(II) hydroxide (Fe(OH)₂).

Substitution: Iron(III) salts (e.g., iron(III) chloride) and water.

Wissenschaftliche Forschungsanwendungen

Arsenic Removal

Ferric hydroxide is widely recognized for its effectiveness in removing arsenic from drinking water. Granular this compound (GFH) has been developed specifically for this purpose. It operates efficiently in fixed bed reactors, exhibiting a high adsorption capacity that can treat 30,000 to 40,000 bed volumes before exceeding the WHO standard of 10 μg/L for arsenic . The process generates solid waste enriched with arsenic, which poses disposal challenges but remains a viable option for small water facilities.

Heavy Metal Removal

In addition to arsenic, this compound is effective in removing other heavy metals such as chromium and lead from contaminated water sources. Its application spans various settings, including wastewater treatment plants and industrial effluents . The compound's ability to precipitate heavy metals makes it a crucial component in environmental cleanup strategies.

| Heavy Metal | Removal Efficiency | Application |

|---|---|---|

| Arsenic | Up to 99% | Drinking water treatment |

| Chromium | High | Industrial wastewater treatment |

| Lead | High | Contaminated groundwater remediation |

Food Fortification

This compound has been explored as a source of iron in food fortification programs. Studies indicate its potential to enhance iron bioavailability when used in conjunction with other compounds like EDTA . This application is particularly significant in addressing micronutrient deficiencies in populations at risk of anemia.

Case Study: Iron Fortification

A notable case study involved the use of this compound in the Philippines, where it was integrated into food products to combat iron deficiency anemia. The initiative demonstrated improved hemoglobin levels among participants consuming fortified foods .

Soil Amendment

Residues from water treatment processes using this compound have been utilized as soil amendments. However, recent findings suggest that these residues can lock phosphorus in the soil, reducing its availability for plant nutrition by over 70% . This highlights the need for careful management of ferric sludge in agricultural practices.

| Soil Parameter | Before Application | After Application |

|---|---|---|

| Mobile Phosphorus (Pm) | High | Significantly Reduced |

| Extractable Phosphorus (Pe) | High | Significantly Reduced |

Environmental Impact

The environmental implications of using this compound residues are significant. While they can improve soil structure and reduce contaminants, their effect on nutrient cycling must be further studied to ensure sustainable agricultural practices .

Industrial Applications

This compound is also employed in various industrial processes:

Wirkmechanismus

Ferric hydroxide exerts its effects primarily through its ability to supply iron ions. In medical applications, it acts as a phosphate binder by binding to phosphate ions in the gastrointestinal tract, preventing their absorption and thereby reducing phosphate levels in the blood. The iron ions from this compound are also essential for various bodily functions, including the formation of hemoglobin in red blood cells .

Vergleich Mit ähnlichen Verbindungen

Ferric hydroxide can be compared with other iron compounds such as:

Iron(III) oxide (Fe₂O₃):

Iron(III) oxide-hydroxide (FeO(OH)):

Iron(II) hydroxide (Fe(OH)₂): A reduced form of this compound, it is less stable and more reactive

This compound is unique in its ability to act as a precursor to various iron compounds and its extensive use in medical and industrial applications.

Biologische Aktivität

Ferric hydroxide (Fe(OH)₃) is a compound that plays a significant role in various biological and environmental processes. It is primarily known for its applications in water treatment, iron supplementation, and as a sorbent for contaminants. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is an insoluble compound that forms under alkaline conditions when ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺). The precipitation of this compound can occur through biological processes, particularly by iron-oxidizing bacteria like Thiobacillus ferrooxidans, which utilize Fe²⁺ as an energy source. This biological oxidation results in the formation of ferric hydroxides that can scavenge other metal cations from the environment .

Iron Supplementation

This compound is commonly used as an iron supplement, particularly in patients with iron deficiency anemia. Research indicates that nano-formulations of this compound exhibit improved bioavailability compared to traditional forms. A study demonstrated that unmodified this compound had a relative bioavailability (RBV) five times lower than ligand-modified nano-Fe(III) materials in humans . This highlights the importance of formulation in enhancing the absorption and utilization of iron.

Adsorption of Contaminants

This compound has significant adsorption properties, making it effective in removing contaminants from water. For instance, it has been used to mitigate arsenic concentrations in drinking water, particularly in mining areas where arsenic contamination is prevalent. A case study from Kitwe, Zambia, showed that using this compound soil samples effectively reduced arsenic levels, contributing to lower incidences of cancer-related diseases among residents .

Case Studies

- Water Treatment : A study on European drinking water treatment plants highlighted the effectiveness of this compound in phosphorus immobilization. Engineers expressed confidence in its ability to manage ferrous sludge from drinking water clarification processes .

- Dye Removal : A comparative study investigated the efficiency of this compound in removing synthetic dyes from wastewater. The study found that this compound achieved an average removal rate of 43.11%, demonstrating its utility in environmental cleanup efforts .

Table 1: Summary of this compound Applications

| Application | Effectiveness | Reference |

|---|---|---|

| Iron Supplementation | Enhanced bioavailability | |

| Arsenic Mitigation | Significant reduction in levels | |

| Dye Removal | 43.11% average removal efficiency |

Cellular Uptake Studies

Research on cellular uptake has shown that this compound's solubility affects its absorption in biological systems. In vitro studies indicated that the cellular utilization of iron closely correlates with the amount absorbed by cells, emphasizing the need for optimal formulation to enhance bioavailability .

Eigenschaften

IUPAC Name |

iron;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTRNWIFKITPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051652 | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Red to brown solid; Practically insoluble in water; [Merck Index] Red-brown crystals; [Sigma-Aldrich MSDS] | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1309-33-7 | |

| Record name | Ferric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.